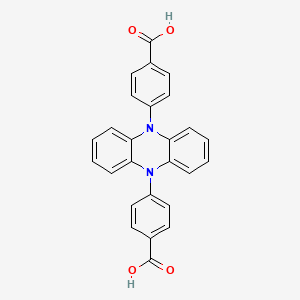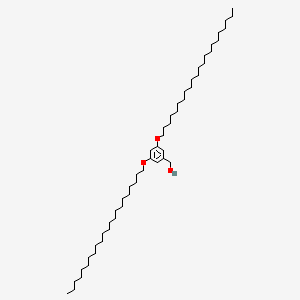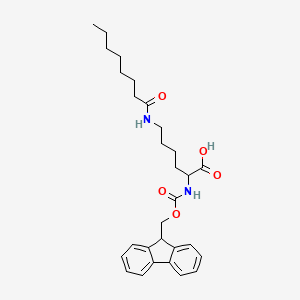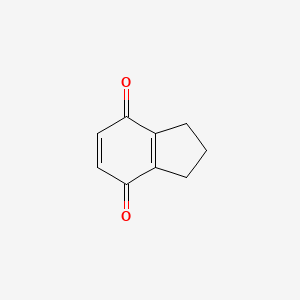
N-icosa-5,8,11,14-tetraenoylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-icosa-5,8,11,14-tetraenoylglycine: is a chemical compound that belongs to the class of fatty acid derivatives. It is characterized by the presence of a long hydrocarbon chain with multiple double bonds and a glycine moiety. This compound is of interest due to its potential biological activities and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-icosa-5,8,11,14-tetraenoylglycine typically involves the esterification of icosa-5,8,11,14-tetraenoic acid with glycine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through column chromatography and recrystallization to obtain the final product in a highly pure form.
化学反応の分析
Types of Reactions: N-icosa-5,8,11,14-tetraenoylglycine can undergo various chemical reactions, including:
Oxidation: The double bonds in the hydrocarbon chain can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The double bonds can be reduced to form saturated derivatives.
Substitution: The glycine moiety can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products: The major products formed from these reactions include epoxides, hydroxylated derivatives, saturated derivatives, and various substituted derivatives depending on the specific reaction conditions and reagents used.
科学的研究の応用
N-icosa-5,8,11,14-tetraenoylglycine has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential role in cellular signaling and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of novel materials and as an additive in various industrial processes.
作用機序
The mechanism of action of N-icosa-5,8,11,14-tetraenoylglycine involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes involved in fatty acid metabolism and cellular signaling pathways. It may also interact with receptors on the cell surface, leading to changes in gene expression and cellular responses.
類似化合物との比較
Icosapent ethyl: An ethyl ester of eicosapentaenoic acid with similar fatty acid structure.
Arachidonic acid: A polyunsaturated fatty acid with a similar hydrocarbon chain but different functional groups.
Eicosatetraynoic acid: An analog with a similar structure but different chemical properties.
Uniqueness: N-icosa-5,8,11,14-tetraenoylglycine is unique due to the presence of both a polyunsaturated hydrocarbon chain and a glycine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C22H35NO3 |
|---|---|
分子量 |
361.5 g/mol |
IUPAC名 |
2-(icosa-5,8,11,14-tetraenoylamino)acetic acid |
InChI |
InChI=1S/C22H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(24)23-20-22(25)26/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-20H2,1H3,(H,23,24)(H,25,26) |
InChIキー |
YLEARPUNMCCKMP-UHFFFAOYSA-N |
正規SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(methoxyimino)methyl]-2-phenylacetamide](/img/structure/B12512730.png)

methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12512742.png)
![2,3-Dihydroxypropyl 2-[(octadec-9-enoyl)amino]ethyl hydrogen phosphate](/img/structure/B12512750.png)
![zinc;2-[carbamimidoyl(methyl)amino]acetic acid;dichloride](/img/structure/B12512760.png)
![N-methyl-2-phenyl-N-[7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]decan-8-yl]acetamide](/img/structure/B12512762.png)
![2,2'-[(1S,2S)-1,2-Cyclohexanediylbis[(E)-(nitriloMethylidyne)]]bis[4-(tert-butyl)-6-(1-piperidinylMethyl)phenol]](/img/structure/B12512769.png)

![2-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzamide](/img/structure/B12512773.png)
![3-(2-Chloroethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12512778.png)
